Ac-rC Phosphoramidite

Vue d'ensemble

Description

Ac-rC Phosphoramidite is a highly specialized chemical reagent, meticulously crafted for the intricacies of solid-phase synthesis of modified RNA molecules . It has a unique capability for integrating 5-methylcytosine into RNA strands, making it a valuable tool for researchers investigating the complex dynamics of RNA stability and epigenetic regulation .

Synthesis Analysis

The synthesis of phosphoramidites, including Ac-rC Phosphoramidite, involves the development of an on-demand flow synthesis from their corresponding alcohols . This process is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis . Sterically hindered as well as redox unstable phosphoramidites can be synthesized using this methodology .

Molecular Structure Analysis

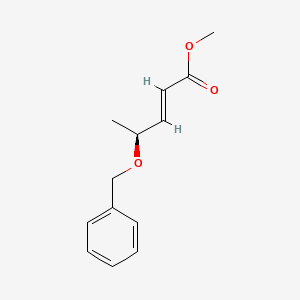

The molecular formula of Ac-rC Phosphoramidite is C47H64N5O9PSi . The InChI Key is QKWKXYVKGFKODW-ZYRNLWDWSA-N . The molecular weight is 902.1 g/mol .

Chemical Reactions Analysis

The activation of the phosphoramidite by the salt of saccharin and N-methylimidazole involves nucleophilic catalysis and the formation of a reactive saccharin adduct bonded through its carbonyl oxygen to phosphorus .

Applications De Recherche Scientifique

Oligonucleotide Synthesis

Ac-rC Phosphoramidite is a building block used in the chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .

Therapeutic Development

Thermo Scientific RNA phosphoramidites, including Ac-rC Phosphoramidite, are built to meet the varying needs of oligonucleotide manufacturers for the development of therapeutic applications . They undergo additional quality control release testing, ensuring that impurities and residual solvents are controlled to the stringent levels required by customers for their oligo therapeutics .

Diagnostic Development

Ac-rC Phosphoramidite is also used in the development of diagnostic applications .

Research Applications

Phosphoramidites, including Ac-rC Phosphoramidite, are essential for various research applications . They offer a broad range of nucleic acid chemistry options, including custom manufacturing and analytical services .

Epigenetic Regulation

Ac-rC Phosphoramidite has a unique capability for integrating 5-methylcytosine into RNA strands . This makes it a valuable tool for researchers investigating the complex dynamics of RNA stability and epigenetic regulation .

RNA Stability Studies

The integration of 5-methylcytosine into RNA strands by Ac-rC Phosphoramidite can affect the stability of the RNA . This property is exploited in studies investigating RNA stability .

Mécanisme D'action

Target of Action

Ac-rC Phosphoramidite, also known as N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acid sequences that are being synthesized .

Mode of Action

The compound acts as a building block in the synthesis of oligonucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process . The phosphoramidite group of the compound reacts with the terminal 5’-OH of the oligonucleotide, which is a key step in the synthesis of oligonucleotides .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis . It is involved in the formation of phosphodiester bonds that link individual nucleotides together to form the oligonucleotide chain . The compound’s unique structure allows it to be incorporated into the oligonucleotide chain, thereby influencing the sequence and structure of the final product .

Pharmacokinetics

Instead, its stability, reactivity, and efficiency in the context of oligonucleotide synthesis are of primary importance .

Result of Action

The result of the action of Ac-rC Phosphoramidite is the successful synthesis of oligonucleotides with the desired sequence . These oligonucleotides can be used for a variety of purposes, including research, diagnostic, and therapeutic applications .

Action Environment

The action of Ac-rC Phosphoramidite is influenced by several environmental factors. These include the conditions under which the oligonucleotide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Proper storage and handling of the compound are also crucial to maintain its stability and ensure its effective performance in oligonucleotide synthesis .

Safety and Hazards

The safety data sheet for Ac-rC Phosphoramidite advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

The future direction for the use of phosphoramidites, including Ac-rC Phosphoramidite, is their direct integration into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites . This would greatly improve the efficiency and speed of oligonucleotide synthesis, which is fundamental for numerous medical and biotechnological applications .

Propriétés

IUPAC Name |

N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-ZYRNLWDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743122 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5S)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite | |

CAS RN |

121058-88-6 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.